molecular formula C23H29N5O3S2 B12135311 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12135311
M. Wt: 487.6 g/mol
InChI Key: UKVJTZDGHKDAOA-JXAWBTAJSA-N
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Description

The compound 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Construction of the pyridopyrimidine core: This involves the cyclization of an appropriate pyridine derivative with a formamide or similar reagent.

    Introduction of the piperazine moiety: This step usually involves nucleophilic substitution reactions where a piperazine derivative is introduced to the pyridopyrimidine core.

    Final assembly: The final step involves the coupling of the thiazolidine and pyridopyrimidine intermediates under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the molecule can be reduced to alcohols.

    Substitution: The ethoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can serve as a lead compound for the development of new drugs targeting various diseases.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with multiple molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The pyridopyrimidine core can bind to nucleic acids or proteins, affecting their function. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Pyridopyrimidines: Compounds with this core structure are often studied for their anticancer and antiviral activities.

    Piperazine derivatives: These are widely used in medicinal chemistry for their ability to enhance the pharmacokinetic properties of drugs.

Uniqueness

The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of these three distinct moieties, which endows it with a broad spectrum of potential biological activities and applications. This makes it a versatile compound for further research and development.

Properties

Molecular Formula

C23H29N5O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-3-(3-ethoxypropyl)-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N5O3S2/c1-4-31-13-5-8-27-22(30)18(33-23(27)32)14-17-20(26-11-9-25(3)10-12-26)24-19-7-6-16(2)15-28(19)21(17)29/h6-7,14-15H,4-5,8-13H2,1-3H3/b18-14-

InChI Key

UKVJTZDGHKDAOA-JXAWBTAJSA-N

Isomeric SMILES

CCOCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)/SC1=S

Canonical SMILES

CCOCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C)SC1=S

Origin of Product

United States

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